AMMONIUM HYPOPHOSPHITE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

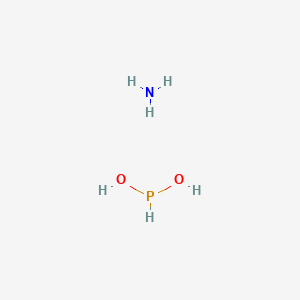

Structure

2D Structure

Properties

CAS No. |

7803-65-8 |

|---|---|

Molecular Formula |

H4NO2P |

Molecular Weight |

81.011 g/mol |

IUPAC Name |

azane;phosphonous acid |

InChI |

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |

InChI Key |

AKYKNEHYFVLCTH-UHFFFAOYSA-N |

SMILES |

N.OPO |

Canonical SMILES |

[NH4+].[O-]P=O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Hypophosphite

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of ammonium (B1175870) hypophosphite (NH₄H₂PO₂), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of ammonium hypophosphite has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system. The key crystallographic parameters from various studies are summarized below for comparative analysis.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value (Zachariasen & Mooney, 1934) | Value (Weakley, 1979) | Value (Wikipedia, derived from Weakley, 1979) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Acmm (a non-standard setting of Cmma) | Cmma | Cmma |

| a (Å) | 3.98 | 7.515(6) | 7.57 |

| b (Å) | 7.57 | 11.50(1) | 11.47 |

| c (Å) | 11.47 | 3.988(4) | 3.98 |

| Z | 4 | 4 | 4 |

Note: The differences in unit cell axes between the sources are due to different settings of the orthorhombic space group. The fundamental crystal structure is consistent.

Table 2: Selected Interatomic Distances and Angles

| Bond/Angle | Value (Zachariasen & Mooney, 1934) | Value (Weakley, 1979) |

| P-O distance (Å) | 1.51 | 1.500 |

| P-H distance (Å) | 1.5 | - |

| N-O distance (Å) | 2.81 | 2.84 to 3.02 |

| O-P-O angle (°) | 120 | 115.1 |

| H-P-H angle (°) | 92 | - |

The hypophosphite anion (H₂PO₂⁻) adopts a distorted tetrahedral geometry, with two oxygen atoms and two hydrogen atoms bonded to the central phosphorus atom. The ammonium cations (NH₄⁺) are situated within the crystal lattice, forming hydrogen bonds with the oxygen atoms of the hypophosphite anions, creating a three-dimensional network.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

A common and effective method for preparing single crystals of this compound is through the neutralization of hypophosphorous acid with an aqueous solution of ammonia (B1221849), followed by slow evaporation.

Materials:

-

Hypophosphorous acid (H₃PO₂, 50% aqueous solution)

-

Ammonia solution (NH₃, concentrated aqueous solution)

-

Deionized water

-

Beakers and other standard laboratory glassware

-

Crystallization dish

Procedure:

-

In a well-ventilated fume hood, carefully add a concentrated ammonia solution dropwise to a stirred aqueous solution of hypophosphorous acid. The reaction is exothermic, so the addition should be slow to control the temperature.

-

Monitor the pH of the solution. Continue adding the ammonia solution until the pH is neutral (approximately 7.0).

-

Transfer the resulting this compound solution to a clean crystallization dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

-

Monitor the dish over several days to weeks. Colorless, well-formed single crystals of this compound will precipitate from the solution.

-

Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution and dry them with filter paper.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a typical procedure for the collection and analysis of X-ray diffraction data from a single crystal of this compound.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of paratone oil.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames with a specific exposure time per frame.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.

-

-

Structure Refinement:

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental diffraction data.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using crystallographic software to check for quality and consistency.

-

Visualizations

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental techniques used for its elucidation. This information is crucial for researchers working with this compound and for the broader scientific community interested in the structural chemistry of inorganic salts.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hypophosphite (NH₄H₂PO₂). The document details the decomposition pathway, products, and experimental protocols for analysis, with a focus on providing quantitative data and clear visualizations to aid in research and development.

Introduction

Ammonium hypophosphite is an inorganic compound with applications as a reducing agent, a flame retardant, and in various chemical syntheses. Understanding its thermal stability and decomposition mechanism is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. The thermal decomposition of this compound is a complex process involving the evolution of gaseous products and the formation of various phosphoric acids.

Thermal Decomposition Pathway

The thermal decomposition of this compound commences at temperatures above 240°C.[1] The primary gaseous products evolved are ammonia (B1221849) (NH₃) and phosphine (B1218219) (PH₃).[1][2] The solid residue consists of a mixture of phosphoric acids, with the composition being highly dependent on the temperature and duration of the thermal treatment.

Initial Decomposition:

At relatively lower temperatures, around 250°C, the initial decomposition is believed to proceed via an internal redox reaction, yielding ammonia, phosphine, and orthophosphoric acid.

Equation 1: Initial Decomposition

Secondary Reactions and Dehydration:

With increasing temperature and prolonged heating, the initially formed orthophosphoric acid undergoes a series of dehydration (condensation) reactions to form various polyphosphoric acids, such as pyrophosphoric acid and metaphosphoric acid. This is accompanied by a decrease in the concentration of orthophosphoric acid in the solid residue. In some cases, the formation of red phosphorus has also been reported as a final decomposition product.[3]

Equation 2: Dehydration to Pyrophosphoric Acid

Equation 3: Further Dehydration to Metaphosphoric Acid

The overall decomposition process can be summarized as a multi-step pathway involving the initial breakdown of the salt followed by the condensation of the resulting phosphoric acid.

Quantitative Data

While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, the following tables summarize the expected trends in product distribution and thermal events based on qualitative descriptions and analysis of similar compounds.

Table 1: Gaseous Decomposition Products

| Temperature Range (°C) | Major Gaseous Products | Minor Gaseous Products |

| 240 - 300 | Ammonia (NH₃), Phosphine (PH₃) | Water (H₂O) |

| > 300 | Ammonia (NH₃), Phosphine (PH₃) | Water (H₂O) |

Table 2: Solid Residue Composition as a Function of Temperature

| Temperature (°C) | Predominant Solid Products |

| 250 | Orthophosphoric Acid (H₃PO₄) |

| 300 | Pyrophosphoric Acid (H₄P₂O₇), Orthophosphoric Acid (H₃PO₄) |

| > 350 | Polyphosphoric Acids ((HPO₃)n), Red Phosphorus (P) |

Table 3: Thermal Analysis Data (Illustrative)

| Analysis Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| TGA | Initial Decomposition | ~240 | ~260 | > 70 |

| DSC | Endotherm (Decomposition) | ~240 | ~265 | - |

Note: The values in Table 3 are illustrative and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible analysis of the thermal decomposition of this compound. The following are generalized methodologies for key analytical techniques.

4.1. Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

-

Objective: To determine the thermal stability, decomposition temperatures, and identify the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature of approximately 500°C.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition and the percentage mass loss. The MS data is used to identify the gaseous species evolved at different temperatures by monitoring their characteristic mass-to-charge ratios (e.g., m/z 17 for NH₃, m/z 34 for PH₃).

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the enthalpy changes associated with the decomposition process.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10°C/min, is used.

-

Temperature Range: The sample is heated through its decomposition temperature range (e.g., from ambient to 350°C).

-

Atmosphere: The experiment is performed under an inert nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events. The peak area of a thermal event can be integrated to calculate the enthalpy change (ΔH) of the decomposition.

Visualizations

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed multi-step thermal decomposition pathway of this compound.

Diagram 2: Experimental Workflow for Thermal Analysis

References

Solubility of Ammonium Hypophosphite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) hypophosphite in various organic solvents, a critical parameter for its application in chemical synthesis, formulation development, and materials science. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding the underlying principles of solubility.

Quantitative and Qualitative Solubility Data

The solubility of ammonium hypophosphite, an inorganic salt, in organic solvents is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt. The available data, summarized in Table 1, indicates a varied solubility profile.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Ethanol (B145695) | C₂H₅OH | 6.3 g / 100 g | 25 | Slightly soluble.[1] |

| Acetone | CH₃COCH₃ | Insoluble | Not Specified | The compound does not readily dissolve in acetone.[1][2] |

| Alcohols (general) | R-OH | Slightly Soluble | Not Specified | A general observation of limited solubility in alcoholic solvents. |

| Ammonia | NH₃ | Soluble | Not Specified | Readily dissolves in ammonia.[3] |

| Methanol | CH₃OH | Data not available | - | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | - | - |

| Acetonitrile | CH₃CN | Data not available | - | - |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | - | - |

Note: The quantitative data for ethanol is widely cited and appears to originate from the comprehensive Russian handbook "Spravochnik po Rastvorimosti" (Handbook of Solubilities).

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The following protocols describe standard procedures for determining the solubility of a solid inorganic salt, such as this compound, in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely recognized and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A supersaturated solution is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature bath or incubator

-

Vials or flasks with secure closures

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, IC, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture at a constant rate. The time required to reach equilibrium should be determined experimentally by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Phase Separation: Immediately filter the sample through a membrane filter compatible with the organic solvent to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 g of solvent or mol/L, and specify the temperature of the experiment.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Apparatus for the Isothermal Equilibrium Method (for preparing the saturated solution)

-

Evaporating dish or weighing boat

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Measurement: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying to a Constant Mass: After the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and cooling process until a constant mass is achieved.

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method.

Factors Influencing Solubility and Logical Relationships

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." The interplay between the properties of the solute and the solvent determines the extent of dissolution.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) hypophosphite (NH₄H₂PO₂) is an inorganic salt of significant interest due to its potent reducing properties and applications in various chemical syntheses, including those relevant to the pharmaceutical industry. This guide provides a comprehensive overview of the core physical and chemical properties of ammonium hypophosphite, offering quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical processes. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound.

Physical Properties

This compound is a colorless, hygroscopic crystalline solid. Its physical characteristics are crucial for handling, storage, and application in various experimental setups.

Tabulated Physical Data

The fundamental physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | NH₄H₂PO₂ | [1][2] |

| Molecular Weight | 83.03 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [1] |

| Density | 1.634 g/cm³ (at 20 °C) | [1] |

| Melting Point | 200-240 °C (with decomposition) | [1] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | 83 g/100 mL (at 20 °C) | [1] |

| Solubility in Ethanol | Slightly soluble | [1] |

| Solubility in Acetone | Insoluble | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Crystal Structure

This compound crystallizes in the orthorhombic system. The hypophosphite anion (H₂PO₂⁻) adopts a distorted tetrahedral geometry.[3]

| Crystal System | Space Group | Unit Cell Parameters | Citations |

| Orthorhombic | Acmm (Vₕ²¹) | a = 3.98 Å, b = 7.57 Å, c = 11.47 Å | [3] |

Chemical Properties

The chemical behavior of this compound is largely defined by its strong reducing capabilities and its thermal instability.

Reactivity and Stability

-

Reducing Agent : this compound is a strong reducing agent.[1] This property is central to its application in chemical synthesis.

-

Thermal Decomposition : Upon heating to temperatures above 240 °C, it decomposes to yield toxic and spontaneously flammable phosphine (B1218219) gas (PH₃) and ammonia (B1221849) (NH₃).[1]

-

Incompatibilities : It may form explosive mixtures with strong oxidizing agents, such as chlorates.[1] It should be stored away from heat and oxidizers in a tightly sealed container.[1]

Synthesis of this compound

A common laboratory-scale synthesis involves the neutralization of hypophosphorous acid with an aqueous solution of ammonia.[1]

Caption: Synthesis of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is an important safety consideration. The primary hazardous product is phosphine gas.

Caption: Thermal Decomposition of this compound.

Role in Reductive Amination

In pharmaceutical and organic synthesis, this compound can serve as both a reducing agent and an ammonia source in reductive amination reactions, a key method for forming C-N bonds.[4][5] This reaction typically proceeds through the formation of an imine intermediate, which is then reduced.

Caption: Reductive Amination Workflow.

Experimental Protocols

The following protocols are generalized standard methods that can be adapted for the determination of the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is adapted for a hygroscopic substance that decomposes upon melting.

-

Apparatus : Digital melting point apparatus with a heating block, sealed glass capillary tubes.

-

Procedure :

-

Sample Preparation : Due to the hygroscopic nature of this compound, sample preparation should be conducted in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen).

-

Grind a small amount of the sample into a fine powder.

-

Quickly load the powdered sample into a capillary tube to a height of 2-3 mm.[6][7]

-

Seal the open end of the capillary tube using a flame to prevent the absorption of atmospheric moisture and to contain any decomposition products.

-

Measurement :

-

Place the sealed capillary tube into the heating block of the melting point apparatus.[8]

-

Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Using a fresh, sealed capillary, heat at a slow rate (1-2 °C/min) near the expected melting point.[6]

-

Data Recording : Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the sample becomes a clear liquid, noting any signs of decomposition (e.g., gas evolution, charring).[6] The melting point is reported as a range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

-

Apparatus : Orbital shaker with temperature control, centrifuge, analytical balance, volumetric flasks, validated analytical method for quantification (e.g., HPLC, IC).

-

Procedure :

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a series of flasks containing a known volume of purified water.[10] The excess solid should be visually apparent.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 20 °C).[11]

-

Agitate the flasks for a sufficient time to reach equilibrium. A period of 24-48 hours is typical.[10][12] Preliminary studies can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours).

-

Sample Analysis :

-

After equilibration, allow the flasks to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant. Centrifugation may be required to separate any suspended solid particles.[9]

-

Accurately dilute the supernatant with the solvent (water) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation : Calculate the original concentration in the supernatant, which represents the solubility of the compound at that temperature. The experiment should be performed in triplicate to ensure reproducibility.

-

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13][14]

-

Apparatus : Thermogravimetric Analyzer (TGA), typically coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) for evolved gas analysis.

-

Procedure :

-

Instrument Calibration : Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation : Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[14]

-

Experimental Conditions :

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[14]

-

Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C).[14]

-

Data Acquisition : Continuously record the sample mass as a function of temperature. If using a coupled system, simultaneously record the heat flow (DSC) and the mass-to-charge ratio of evolved gases (MS).

-

Data Analysis : Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.[15] The MS data will identify the gaseous decomposition products.

-

Conclusion

This compound is a compound with distinct physical properties and significant chemical reactivity, primarily as a potent reducing agent. Its hygroscopic nature and thermal instability are critical considerations for its handling and application. The provided data, visualizations, and experimental protocols offer a foundational guide for researchers and professionals, enabling a more informed and safer utilization of this compound in laboratory and development settings. A thorough understanding of these properties is essential for its effective application in the synthesis of novel compounds, including those with pharmaceutical relevance.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. 次亚磷酸铵 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Influence of the cation in hypophosphite-mediated catalyst-free reductive amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Safe Handling of Ammonium Hypophosphite in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for ammonium (B1175870) hypophosphite in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks associated with the use of this compound.

Chemical and Physical Properties

Ammonium hypophosphite, also known as ammonium phosphinate, is a white crystalline solid. It is soluble in water and ethanol, but insoluble in acetone.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | NH₄H₂PO₂ | [1] |

| Molecular Weight | 83.03 g/mol | [1] |

| Appearance | Colorless crystals or white crystalline solid | [1] |

| Melting Point | 200 °C (decomposes) | |

| Decomposition Temperature | Approximately 240 °C | [2] |

| Solubility | Soluble in water and ethanol | [1] |

Hazard Identification and Toxicological Data

The primary hazards associated with this compound are its potential for thermal decomposition, which liberates highly toxic and flammable phosphine (B1218219) gas, and its reactivity as a strong reducing agent.

Acute Toxicity

Direct toxicity data for this compound is limited. However, data for analogous compounds and its decomposition products provide a basis for risk assessment.

| Substance | Route | Species | Value | Reference |

| Sodium Hypophosphite | Oral | Rat | LD50: 7640 mg/kg | [3][4] |

| Phosphine | Inhalation | Human | Serious effects at 5-10 ppm for several hours | [5] |

| Phosphine | Inhalation | Human | Death after 30-60 minutes at 560-840 mg/m³ | [5] |

Note: No specific LD50 or LC50 data for this compound was found in the reviewed literature. The data for sodium hypophosphite is provided as a reference for a similar hypophosphite salt.

Health Effects of Exposure

-

Inhalation: Inhalation of dust may cause respiratory tract irritation. Upon heating, the decomposition product, phosphine, can cause severe respiratory distress, neurological damage, and can be fatal.[5][6][7]

-

Skin Contact: May cause skin irritation.[3]

-

Eye Contact: May cause eye irritation.

-

Ingestion: Ingestion of significant amounts may lead to gastrointestinal upset.[3]

Incompatibility and Reactivity

This compound is a strong reducing agent and is incompatible with a range of substances.[8]

| Incompatible Substance Class | Examples | Potential Hazard |

| Strong Oxidizing Agents | Nitrates, Chlorates, Perchlorates | Explosive reaction, especially when heated or moistened.[3][9] |

| Strong Acids | Perchloric Acid | Can form explosive mixtures, particularly when heated.[8][10] |

| Strong Bases | Sodium Hydroxide (B78521) | Decomposition in hot alkaline solutions can liberate phosphine gas.[4] |

| Heat | - | Decomposes at approximately 240 °C to produce toxic and flammable phosphine gas.[2] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if dust is generated or if heating the substance. |

Engineering Controls

-

Always handle this compound in a well-ventilated area.

-

A chemical fume hood should be used when there is a potential for dust generation or when heating the substance.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption, as it is deliquescent.

-

Store away from incompatible materials, especially strong oxidizing agents.[9]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |

| Ingestion | Do not induce vomiting. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazards

This compound itself is not considered a fire hazard under normal conditions. However, when heated, it decomposes to produce spontaneously flammable phosphine gas.[4] Mixtures with strong oxidizers can be explosive.

| Fire Extinguishing Media | |

| Suitable | Water spray, carbon dioxide, dry chemical powder. |

| Unsuitable | - |

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Example Protocol: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol provides a general framework for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition for this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum sample pans

-

Microbalance

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

Heat the sample from ambient temperature to 300 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Note: This is a generalized protocol. Specific instrument parameters should be optimized for the particular TGA model being used.[11][12]

Example Protocol: Neutralization and Disposal of this compound Waste

This protocol outlines a method for the chemical neutralization of aqueous waste containing this compound.

Objective: To convert this compound in an aqueous solution to the less hazardous ammonium phosphate (B84403).

Reagents:

-

Aqueous waste containing this compound

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) for pH adjustment

-

pH indicator strips or pH meter

Procedure:

-

Work in a chemical fume hood and wear appropriate PPE.

-

Dilute the this compound waste solution with water to a concentration of less than 5%.

-

Slowly and with stirring, add 30% hydrogen peroxide to the waste solution. The reaction is exothermic, so the addition should be done in small portions, and the temperature of the solution should be monitored. A general guideline is to add approximately 2-3 moles of H₂O₂ for every mole of hypophosphite.

-

After the addition of hydrogen peroxide is complete, continue to stir the solution for at least one hour to ensure the reaction goes to completion.

-

Check the pH of the resulting solution. Neutralize the solution to a pH between 6 and 8 by adding a dilute solution of sodium hydroxide or sulfuric acid as needed.

-

Once neutralized, the solution containing ammonium phosphate can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety department for specific disposal guidelines.[9][13][14][15]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. Ammonium phosphinate - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. gov.uk [gov.uk]

- 6. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. Meet phosphine, a gas commonly used for industrial fumigation that can damage your lungs, heart and liver | Office of the Vice President for Research - The University of Iowa [research.uiowa.edu]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. libjournals.unca.edu [libjournals.unca.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Neutralization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Neutralization Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

Unraveling the Core Reaction Pathways of Ammonium Hypophosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) hypophosphite, with the chemical formula NH₄H₂PO₂, is a significant inorganic compound recognized for its potent reducing properties. This technical guide delves into the fundamental reaction pathways of ammonium hypophosphite, offering a comprehensive overview of its synthesis, thermal decomposition, redox behavior, and hydrolysis. The information presented herein is intended to provide a foundational understanding for professionals in research, chemical synthesis, and drug development.

Synthesis of this compound

The preparation of this compound can be achieved through several chemical routes, each with distinct advantages and applications.

Neutralization Reaction

The most direct method for synthesizing this compound involves the neutralization of hypophosphorous acid (H₃PO₂) with an aqueous solution of ammonia (B1221849) (NH₃)[1][2]. This acid-base reaction yields this compound, which can then be crystallized from the solution.

Experimental Protocol: Synthesis via Neutralization

-

Reaction Setup: A concentrated solution of hypophosphorous acid (typically around 50%) is placed in a reaction vessel equipped with a stirring mechanism and cooling capabilities.

-

Neutralization: A concentrated aqueous solution of ammonia is slowly added to the hypophosphorous acid solution while stirring continuously. The reaction is exothermic, so cooling is necessary to maintain a controlled temperature.

-

Crystallization: After neutralization is complete (indicated by a neutral pH), the resulting solution is cooled to facilitate the crystallization of this compound.

-

Isolation: The crystals are then separated from the mother liquor by filtration.

-

Drying: The collected crystals are washed with a cold solvent, such as ethanol, and subsequently dried under vacuum to yield the final product[3].

Reaction of White Phosphorus with Ammonia

An alternative synthesis route involves the reaction of white phosphorus (P₄) with a concentrated aqueous solution of ammonia at elevated temperatures[1]. This reaction produces this compound along with phosphine (B1218219) (PH₃) as a toxic byproduct, necessitating stringent safety precautions.

Precipitation Reaction

This compound can also be synthesized via a precipitation reaction involving barium hypophosphite and ammonium sulfate[1]. In this process, an aqueous solution of ammonium sulfate (B86663) is added to a solution of barium hypophosphite. The insoluble barium sulfate precipitates out, leaving this compound in the solution, which can then be isolated by crystallization.

Synthesis Pathways of this compound

References

Ammonium Hypophosphite: A Technical Guide for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ammonium (B1175870) hypophosphite (NH₄H₂PO₂), a versatile and powerful reducing agent with significant applications in chemical synthesis and materials science. This guide details its chemical and physical properties, synthesis protocols, key applications with a focus on organic and medicinal chemistry, and essential safety and handling procedures.

Core Properties of Ammonium Hypophosphite

This compound is a hygroscopic, colorless crystalline solid.[1] It is known for its strong reducing capabilities and serves as a key reagent in various chemical transformations.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Formula | NH₄H₂PO₂ | [1] |

| Molecular Weight | 83.03 g/mol | |

| Appearance | White rhombic flaky or granular crystals | [2] |

| Melting Point | 200 °C | [3] |

| Decomposition Temp. | > 240 °C (decomposes to phosphine (B1218219) and ammonia) | [1] |

| Density | 1.634 g/cm³ | [3] |

| Solubility | Soluble in water, alcohol, and ammonia (B1221849). Insoluble in acetone. | [2][3] |

Synthesis of this compound

Several methods are available for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and required purity.

Experimental Protocols for Synthesis

Method 1: Neutralization of Hypophosphorous Acid

This is a straightforward acid-base neutralization method.[1][3]

-

Materials: 50% Hypophosphorous acid (H₃PO₂), concentrated aqueous ammonia (NH₄OH).

-

Procedure:

-

In a fume hood, cool a solution of 50% hypophosphorous acid in an ice bath.

-

Slowly add concentrated aqueous ammonia dropwise with constant stirring. Monitor the pH of the solution.

-

Continue adding ammonia until the solution reaches a neutral pH (pH ≈ 7.0).

-

Gently heat the resulting solution to evaporate the water.

-

As the solution concentrates, crystals of this compound will form.

-

Collect the crystals by filtration and dry them in a desiccator.

-

Method 2: Double Displacement Reaction

This method relies on the precipitation of an insoluble sulfate (B86663) salt.[1]

-

Materials: Barium hypophosphite (Ba(H₂PO₂)₂), ammonium sulfate ((NH₄)₂SO₄), deionized water.

-

Procedure:

-

Prepare separate aqueous solutions of barium hypophosphite and ammonium sulfate.

-

Slowly add the ammonium sulfate solution to the barium hypophosphite solution with stirring.

-

An insoluble precipitate of barium sulfate (BaSO₄) will form immediately.

-

Stir the reaction mixture for 1-2 hours to ensure complete precipitation.

-

Filter the mixture to remove the barium sulfate precipitate.

-

The filtrate, an aqueous solution of this compound, is then concentrated by evaporation to yield the crystalline product.

-

Applications in Chemical Synthesis

This compound is a valuable reagent, primarily utilized for its reducing properties. Its applications span various fields, including organic synthesis, polymer chemistry, and electroless plating.

Reductive Amination

Catalyst-free reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. Hypophosphite salts are effective, environmentally benign reducing agents for this transformation.[4][5][6] While many studies use sodium hypophosphite, this compound can serve a similar role. The reaction proceeds by forming an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced by the hypophosphite.

General Experimental Protocol for Reductive Amination with Hypophosphite Salts

-

Materials: Carbonyl compound (1 mmol, 1 equiv.), amine (1.25 mmol, 1.25 equiv.), sodium or this compound monohydrate (0.5 mmol, 0.5 equiv.), solvent (e.g., DMSO, or neat).

-

Procedure:

-

Combine the carbonyl compound, amine, and hypophosphite salt in a sealed reaction vessel equipped with a magnetic stir bar.

-

If a solvent is used, add it to the mixture. Many reactions proceed efficiently under neat (solvent-free) conditions.[5]

-

Place the vessel in a preheated oil bath at the desired temperature (typically 130-150 °C).[5]

-

Stir the reaction mixture for the required time (typically 19-48 hours), monitoring progress by TLC or GC-MS.[5]

-

After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with water or brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired amine.

-

Catalyst in Polyamide Synthesis

This compound has been cited as a catalyst to increase the rate of polyamidation reactions, such as the formation of nylons.[7] It is typically used in small molar percentages based on the weight of the polyamide-forming reactants (e.g., a diamine and a dicarboxylic acid). The catalyst helps to accelerate the condensation polymerization process, which involves heating an aqueous solution of the monomers.[7]

Safety, Handling, and Disposal

Proper handling of this compound is crucial due to its chemical reactivity and decomposition products.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a strong reducing agent and can form explosive mixtures with oxidizing agents like chlorates.[1] Upon heating above 240 °C, it decomposes to release ammonia and phosphine, a highly toxic and spontaneously flammable gas.[1][3]

| Hazard | Description | GHS Codes |

| Irritation | Causes skin, eye, and respiratory system irritation. | H315, H319, H335 |

| Reactivity | Strong reducing agent. Risk of explosion with strong oxidizers. | - |

| Thermal Decomposition | Decomposes to produce toxic and flammable phosphine gas. | - |

Recommended PPE:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Respiratory Protection: Use in a well-ventilated fume hood. Avoid breathing dust.[2]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Storage and Disposal

-

Storage: Store in a tightly closed, airtight container in a dry, well-ventilated place away from moisture and strong oxidizing agents.[1]

-

Disposal: this compound can be neutralized by treatment with an oxidizing agent like hydrogen peroxide, which converts it to ammonium phosphate.[1] All disposals must be in accordance with local, state, and federal regulations.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Sodium Hypophosphite as a Bulk and Environmentally Friendly Reducing Agent in the Reductive Amination [organic-chemistry.org]

- 5. publications.hse.ru [publications.hse.ru]

- 6. Influence of the cation in hypophosphite-mediated catalyst-free reductive amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3173898A - Polymerization of polyamide-forming reactants with hypophosphite catalysts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of Ammonium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of ammonium (B1175870) hypophosphite (NH₄H₂PO₂), an inorganic salt with applications as a reducing agent. The document details the ionic nature of the compound, the specific geometries of the ammonium cation and hypophosphite anion, and the bonding interactions that govern its crystal structure.

Molecular Composition and Ionic Nature

Ammonium hypophosphite is an ionic compound with the chemical formula NH₄H₂PO₂.[1] It is comprised of an ammonium cation (NH₄⁺) and a hypophosphite anion (H₂PO₂⁻). The overall structure is a salt formed by the neutralization of hypophosphorous acid with ammonia (B1221849).[1]

Crystal Structure and Ionic Interactions

The crystal structure of this compound has been the subject of study for many years, with early investigations dating back to 1934. More recent reinvestigations have provided a refined understanding of the atomic arrangement and intermolecular forces. A 2005 study confirmed that the crystal lattice is characterized by conventional N-H···O hydrogen bonds between the ammonium and hypophosphite ions, refuting an earlier hypothesis of dihydrogen bonding. This finding is crucial for accurately modeling the behavior of the compound.

The hypophosphite anion (H₂PO₂⁻) adopts a distorted tetrahedral geometry with the phosphorus atom at the center.[2] Two vertices of the tetrahedron are occupied by oxygen atoms and the other two by hydrogen atoms. The ammonium cation (NH₄⁺) also exhibits a tetrahedral geometry.

Quantitative Structural Data

The following table summarizes the key bond lengths and angles for the constituent ions of this compound, based on crystallographic studies.

| Parameter | Value (Å or °) | Ion |

| P-O Bond Length | 1.51 | Hypophosphite |

| P-H Bond Length | 1.5 | Hypophosphite |

| N-H Bond Length | ~1.03 | Ammonium |

| O-P-O Bond Angle | 120 | Hypophosphite |

| H-P-H Bond Angle | 92 | Hypophosphite |

| H-N-H Bond Angle | ~109.5 | Ammonium |

Experimental Protocols

Synthesis of this compound via Neutralization

A common and straightforward method for the laboratory synthesis of this compound is the neutralization of hypophosphorous acid with an aqueous solution of ammonia.

Materials:

-

Hypophosphorous acid (H₃PO₂, 50% aqueous solution)

-

Ammonia solution (NH₃, concentrated aqueous solution)

-

Deionized water

-

Crystallizing dish

-

Magnetic stirrer and stir bar

-

pH indicator or pH meter

Procedure:

-

In a well-ventilated fume hood, a measured volume of 50% hypophosphorous acid is placed in a beaker.

-

The beaker is placed on a magnetic stirrer and stirring is initiated.

-

Concentrated ammonia solution is added dropwise to the stirring hypophosphorous acid solution.

-

The pH of the solution is monitored continuously. Ammonia solution is added until the solution is neutralized (pH ~7).

-

The resulting solution of this compound is then transferred to a crystallizing dish.

-

The solution is allowed to evaporate slowly at room temperature, or gentle heating can be applied to concentrate the solution.

-

As the solvent evaporates, crystals of this compound will form.

-

The crystals are collected by filtration and dried in a desiccator.

Single-Crystal X-ray Diffraction for Structural Determination

The definitive method for elucidating the three-dimensional atomic arrangement of this compound is single-crystal X-ray diffraction (SC-XRD).

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-ray data is collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and refined using full-matrix least-squares on F².

Visualizations

Logical Relationship of this compound's Components

The following diagram illustrates the ionic components and their interaction within the this compound structure.

References

Methodological & Application

Ammonium Hypophosphite as a Reducing Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) hypophosphite (NH₄H₂PO₂) is a versatile and efficient reducing agent employed in various organic transformations. As a salt of hypophosphorous acid, it serves as a convenient source of hydrogen for catalytic transfer hydrogenation reactions. This document provides detailed application notes and protocols for its use in key synthetic operations, including the reduction of nitro compounds, reductive dehalogenation, and reductive amination. While many literature precedents exist for sodium hypophosphite, the ammonium salt is expected to exhibit similar reactivity, offering an alternative with different solubility properties and cation effects.

Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. Ammonium hypophosphite, in conjunction with a palladium catalyst, offers a mild and effective method for this conversion.

General Reaction Mechanism

The reaction proceeds via catalytic transfer hydrogenation. This compound serves as a hydrogen donor, generating active hydrogen species on the surface of the palladium catalyst. These hydrogen species then reduce the nitro group to an amine.

Caption: General mechanism for nitro group reduction.

Experimental Protocol: General Procedure for the Reduction of Nitroarenes

This protocol is a general guideline based on typical conditions for catalytic transfer hydrogenation using hypophosphite salts. Optimization may be required for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 eq.), this compound (3.0-5.0 eq.), and 5-10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Solvent Addition: Add a suitable solvent, such as ethanol, methanol, or a mixture of water and an organic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF).[1]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography, recrystallization, or acid-base extraction.

Representative Data for Hypophosphite-Mediated Nitro Reductions

While specific data for this compound is limited in readily available literature, the following table provides results for similar systems using sodium hypophosphite, which can serve as a starting point for optimization.

| Substrate | Reducing System | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aromatic & Aliphatic Nitro Compounds | NaH₂PO₂ / H₃PO₂ | 2.5 mol% Pd/C (5%) | H₂O / 2-MeTHF | 60 | - | Good to High | [1] |

| Various Nitro Compounds | NaH₂PO₂ / H₃PO₂ | 0.6 mol% Pd/C | H₂O / 2-MeTHF | 60-70 | 15 min (with ultrasound) | Quantitative | [1] |

Reductive Dehalogenation of Aryl Halides

Reductive dehalogenation is a crucial reaction for the removal of halogen atoms from organic molecules, which is important for the synthesis of specific target compounds and for the detoxification of halogenated environmental pollutants. This compound can be used as a hydrogen source in the palladium-catalyzed hydrodehalogenation of aryl chlorides and other halides.

General Workflow for Reductive Dehalogenation

Caption: Typical workflow for reductive dehalogenation.

Experimental Protocol: General Procedure for Dehalogenation

This generalized protocol is based on conditions reported for transfer hydrogenation with hypophosphites.

-

Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 eq.), this compound (2.0-4.0 eq.), a palladium catalyst (e.g., palladium acetate (B1210297) or Pd/C, 1-5 mol%), and a suitable ligand if necessary (e.g., triphenylphosphine).

-

Solvent and Base: Add a solvent such as ethanol, methanol, or an ether like MeTHF. A base like potassium carbonate may be required in some cases.

-

Reaction Conditions: Heat the reaction mixture with stirring, typically in the range of 50-100 °C, until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Work-up and Isolation: After cooling, filter the reaction mixture through Celite® to remove the catalyst. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude dehalogenated product, which can be further purified if necessary.

Data for Related Dehalogenation Systems

The following table presents data for dehalogenation reactions using other hydrogen donors, which can inform the starting conditions for reactions with this compound.

| Substrate | Reducing System | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Chlorides | Ethanol | Pd complexes with YPhos ligands | MeTHF | Mild | High | |

| Aryl Halides | Alcohols | Palladium acetate, PPh₃, K₂CO₃ | - | - | High |

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. While catalyst-free reductive aminations using sodium hypophosphite have been reported, a catalytic system is often employed. The reactivity of this compound in this context is an area of interest, with the cation potentially influencing the reaction rate and selectivity.[2]

Logical Relationship in Reductive Amination

Caption: Key steps in reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is based on catalyst-free conditions developed for sodium hypophosphite and may require adaptation for this compound.

-

Reaction Setup: In a sealed tube or a flask with a reflux condenser, combine the carbonyl compound (1.0 eq.), the amine (1.0-1.5 eq.), and this compound (1.5-2.5 eq.).

-

Solvent: The reaction can be run neat or in a high-boiling solvent like DMSO, depending on the substrates.

-

Reaction Conditions: Heat the mixture with stirring at a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate chromatographic technique.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and water or a basic aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The product can be purified by column chromatography.

Data on Hypophosphite-Mediated Reductive Amination

The following data for sodium hypophosphite-mediated reactions provide a useful reference for developing protocols with this compound. The choice of cation has been shown to influence reaction efficiency.[2]

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Yield (%) | Reference |

| Various Aldehydes & Ketones | Various Amines | NaH₂PO₂ | Neat, 130 °C | up to 85% | [3] |

| Carbonyl Compounds | Amines | Alkali Metal Hypophosphites | Neat or with H₃PO₂ | Varied | [2] |

Note on Cation Effects: Studies comparing different alkali metal hypophosphites in catalyst-free reductive amination have shown that the cation plays a significant role.[2] Under neutral conditions, yields may decrease with larger cations, while acidic conditions can reverse this trend. This suggests that the reaction conditions for this compound may need to be optimized, potentially with the addition of a proton source, to achieve high efficiency.[2]

References

Application Note: A Detailed Protocol for Electroless Nickel-Phosphorus Plating Using Ammonium Hypophosphite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electroless nickel plating is an autocatalytic chemical process used to deposit a layer of nickel-phosphorus alloy on a solid substrate without the use of an external electrical current.[1] This technique is widely employed across various industries, including aerospace, automotive, and electronics, for its ability to create uniform coatings on complex geometries, providing enhanced hardness, corrosion resistance, and wear resistance.[2] The process relies on a chemical reaction between nickel ions and a reducing agent within an aqueous solution.[1] This application note provides a detailed protocol for electroless nickel-phosphorus plating utilizing ammonium (B1175870) hypophosphite as the reducing agent. Ammonium hypophosphite offers a viable alternative to the more commonly used sodium hypophosphite.[3][4] The protocol outlines substrate preparation, bath composition, operating parameters, and post-treatment procedures.

Materials and Reagents

-

Substrate: Carbon Steel (or other suitable material)

-

Nickel Source: Nickel Sulfate (NiSO₄·6H₂O)

-

Reducing Agent: this compound ((NH₄)H₂PO₂)

-

Complexing Agents: Lactic Acid, Malic Acid

-

pH Adjuster: Ammonium Hydroxide (B78521) (NH₄OH) or Sulfuric Acid (H₂SO₄)

-

Stabilizer: Lead Acetate (Pb(CH₃COO)₂)

-

Degreasing Solution: Alkaline cleaner

-

Acid Pickling Solution: 50% Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)[5]

-

Deionized (DI) Water

Experimental Protocol

Substrate Preparation

Proper substrate preparation is critical to ensure strong adhesion and a uniform coating.[1][5][6] The following steps should be performed meticulously:

-

Mechanical Cleaning (if necessary): For substrates with significant scale or rust, mechanical methods like abrasive blasting can be employed to create a uniform surface.[6]

-

Degreasing: Immerse the substrate in an alkaline cleaning solution to remove organic contaminants such as grease and oil.[5] This is a crucial step for proper adhesion of the nickel coating.

-

Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning solution.[6]

-

Acid Pickling: Immerse the cleaned substrate in an acid pickling solution (e.g., 10-50% HCl or 2-10% H₂SO₄) to remove any oxides and activate the surface.[5]

-

Final Rinsing: Rinse the activated substrate thoroughly with deionized water to remove any residual acid.[6] The substrate is now ready for immersion in the electroless nickel plating bath.

Electroless Nickel Plating Bath Preparation

The plating bath is a carefully formulated aqueous solution containing the nickel source, reducing agent, complexing agents, and stabilizers.[1][6]

Table 1: Electroless Nickel Plating Bath Composition

| Component | Chemical Formula | Concentration Range | Purpose |

| Nickel Source | Nickel Sulfate | 3 - 9 g/L | Provides nickel ions for deposition.[3] |

| Reducing Agent | This compound | 20 - 45 g/L | Reduces nickel ions to nickel metal.[3] |

| Complexing Agent 1 | Lactic Acid | 1 - 10 g/L | Forms stable complexes with nickel ions to control their release and prevent bath decomposition.[7] |

| Complexing Agent 2 | Malic Acid | 1 - 10 g/L | Works in conjunction with lactic acid to stabilize the bath and influence deposit properties.[7][8] |

| Stabilizer | Lead Acetate | 0.5 - 2 ppm | Prevents spontaneous decomposition of the plating bath.[9][10] |

| pH Adjuster | Ammonium Hydroxide/Sulfuric Acid | As needed | To maintain the desired operating pH of the bath. |

To prepare a 1-liter bath, dissolve the components in deionized water in the order listed in Table 1, ensuring each component is fully dissolved before adding the next.

Plating Process

-

Bath Temperature: Heat the plating bath to the desired operating temperature, typically between 85°C and 95°C.[10]

-

pH Adjustment: Adjust the pH of the bath to the desired range, typically 4.4 to 4.8 for an acidic bath, using ammonium hydroxide to increase the pH or sulfuric acid to decrease it.[4]

-

Immersion: Immerse the prepared substrate into the heated plating bath.[1] Mild agitation of the solution is recommended to ensure a uniform coating.[6]

-

Plating Time: The duration of immersion will determine the thickness of the nickel-phosphorus coating. A typical deposition rate is 5 to 25 microns per hour.[11]

-

Monitoring and Replenishment: Periodically monitor the pH and the concentrations of nickel and hypophosphite ions, replenishing them as needed to maintain the desired bath composition.[4]

Post-Treatment

-

Rinsing: After achieving the desired coating thickness, remove the substrate from the plating bath and rinse it thoroughly with deionized water to remove any residual plating solution.

-

Heat Treatment (Optional): To improve the hardness and adhesion of the coating, a post-plating heat treatment can be performed.[2] Heating the coated part to 400°C can increase the hardness to a level comparable to hard chromium.[2]

Data Presentation

The properties of the electroless nickel-phosphorus coating are highly dependent on the plating bath parameters, particularly the pH.

Table 2: Effect of pH on Coating Properties

| Bath pH | Phosphorus Content (wt%) | Coating Thickness (µm) after 1 hr | Hardness (HV) |

| 4.2 | ~7.0-8.0 | ~14-16 | ~550-600 |

| 6.2 | ~3.5-4.5 | ~18-20 | ~600-650 |

| 8.2 | ~12.0-13.5 | ~4-6 | ~450-500 |

| 9.2 | ~12.0-13.5 | ~5-7 | ~450-500 |

Note: The values presented in this table are approximate and can vary based on the specific bath composition and operating conditions. Data is synthesized from multiple sources for illustrative purposes.[2]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the electroless nickel plating process.

Caption: Workflow for electroless nickel plating.

Signaling Pathway (Chemical Reactions)

The core of the electroless nickel plating process involves the autocatalytic reduction of nickel ions by hypophosphite.

Caption: Core chemical reactions in the process.

References

- 1. alternatefinishing.com [alternatefinishing.com]

- 2. jmmab.com [jmmab.com]

- 3. EP2551375A1 - Electroless nickel plating bath composition - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. freedommetalfinishing.com [freedommetalfinishing.com]

- 7. Role of Complexing Agents in Electroless Nickel Baths [eureka.patsnap.com]

- 8. Effects of Multi-Complex Agent Addition on Characteristics of Electroless Ni-P Solution -Journal of Surface Science and Engineering | 학회 [koreascience.kr]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. nmfrc.org [nmfrc.org]

- 11. Electroless Nickel Plating - Everything You Need to Know [pfiinc.com]

Application Notes and Protocols: Ammonium Hypophosphite as a Catalyst in Polyamide Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides, a class of polymers characterized by repeating amide linkages, are of significant commercial importance, with applications ranging from engineering plastics and synthetic fibers to advanced materials in the biomedical field. The synthesis of high molecular weight polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid. The efficiency of this process can be significantly enhanced through the use of catalysts. Ammonium (B1175870) hypophosphite, along with other hypophosphite salts, has been identified as an effective catalyst for accelerating the polyamidation reaction. These catalysts can increase the rate of polymerization, leading to shorter reaction times and potentially influencing the final properties of the polymer.

This document provides detailed application notes and experimental protocols for the use of hypophosphite-based catalysts, with a focus on ammonium hypophosphite, in the manufacturing of polyamides such as nylon 6,6. The information is intended to guide researchers and professionals in the development and optimization of polyamide synthesis processes.

Catalytic Role of Hypophosphites in Polyamidation

Hypophosphites act as catalysts in the polycondensation reaction between a dicarboxylic acid and a diamine. While the precise mechanism is not extensively detailed in publicly available literature, it is understood that the catalyst increases the rate of the amidation reaction. It is important to note that the concentration of the hypophosphite catalyst can have a significant impact on the processability of the resulting polyamide yarn, with higher concentrations sometimes leading to degradation and processing issues.[1]

Experimental Protocols

The following protocols are based on established methods for polyamide synthesis using hypophosphite catalysts. While specific examples often utilize sodium or other metal hypophosphites, the general principles and procedures are applicable for this compound.

Protocol 1: Synthesis of Polyhexamethylene Adipamide (Nylon 6,6) using a Hypophosphite Catalyst

This protocol is adapted from melt polymerization techniques for producing nylon 6,6.

Materials:

-

Hexamethylenediammonium adipate (B1204190) (nylon salt)

-

This compound (or other hypophosphite catalyst, e.g., sodium hypophosphite)

-

Water, distilled

-

Nitrogen gas, high purity

Equipment:

-

High-pressure autoclave or reactor equipped with a stirrer, temperature and pressure controls, and a nitrogen inlet/outlet.

-

Heating mantle or oil bath

-

Vacuum system

Procedure:

-

Reactor Charging: Prepare an aqueous solution of hexamethylenediammonium adipate (typically 40-60% by weight). Add the this compound catalyst to the solution. The catalyst concentration can range from 0.002 to 0.2 mole percent based on the weight of the nylon salt.[1] For example, for a reaction with 146.14 g of adipic acid and 120 g of hexamethylene diamine, approximately 0.276 g of sodium hypophosphite has been used.

-

Inert Atmosphere: Purge the reactor vessel several times with high-purity nitrogen gas to remove any oxygen.

-

Heating and Pressurization: Seal the reactor and begin heating the mixture. The temperature is typically raised in stages. For instance, maintain the external temperature at 250°C for 1 hour, then increase to 270°C for 1 hour.

-

Polycondensation: Further increase the temperature to around 270-320°C to initiate and sustain the polycondensation reaction. During this phase, water is generated as a byproduct and needs to be removed to drive the reaction towards the formation of high molecular weight polymer. The pressure inside the reactor will initially increase due to the formation of steam.

-

Pressure Reduction and Vacuum Application: Gradually reduce the pressure to atmospheric pressure and then apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.

-

Polymer Extrusion and Quenching: Once the desired viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.

-

Pelletizing: The solidified polymer strands are then fed into a pelletizer to produce polymer pellets for further processing.

Data Presentation

The following tables summarize quantitative data from polyamide synthesis experiments using hypophosphite catalysts. These tables are intended to provide a comparative overview of the effect of different catalysts and reaction conditions on the final polymer properties.

Table 1: Effect of Hypophosphite Catalysts on Polyamidation Time for Polyhexamethylene Adipamide

| Catalyst (0.02 mole %) | Time to Reach Relative Viscosity of 41 (minutes) |

| Control (No Catalyst) | ~30 |

| Hypophosphites of K, Na, Li, Al, Mg, Ca, Ba, Zn, Sr | ~8 |

Data adapted from US Patent 3,173,898A. The relative viscosity was measured as the ratio of the absolute viscosity of an 8.4% polymer solution in 90% formic acid to the absolute viscosity of the solvent at 25°C.[1]

Table 2: Relative Viscosity of Nylon 66T Synthesized with and without an Organic Phosphite Cocatalyst

| Example | Primary Catalyst | Cocatalyst | Relative Viscosity |

| 7 | Sodium Hypophosphite | None | 1.67 |

| 10 | Sodium Hypophosphite | Isooctyl diphenyl phosphite | 2.75 |

| 11 | Sodium Hypophosphite | Triphenyl phosphite | 2.54 |

Data adapted from US Patent 5,298,598A. The examples demonstrate the effect of a cocatalyst in conjunction with a hypophosphite primary catalyst.

Visualizations

Polyamidation Reaction Pathway

The following diagram illustrates the general polycondensation reaction between a diamine and a dicarboxylic acid to form a polyamide, a reaction catalyzed by this compound.

Caption: General polycondensation reaction for polyamide synthesis.

Experimental Workflow for Polyamide Synthesis

This diagram outlines the key steps in the laboratory-scale synthesis of polyamide using a hypophosphite catalyst.

Caption: Workflow for catalyzed polyamide synthesis.

References

Application Notes and Protocols for Phosphorus-Based Flame Retardants in Polymers

Introduction

These application notes provide a comprehensive overview of the use of phosphorus-based flame retardants in various polymer systems. While the inquiry specified ammonium (B1175870) hypophosphite, the predominant body of scientific literature focuses on the application of Ammonium Polyphosphate (APP) and Aluminum Hypophosphite (AHP) due to their established efficacy and thermal stability. Ammonium hypophosphite is less commonly used in polymer processing, as it can decompose upon heating to release phosphine, a toxic gas.[1][2] Therefore, this document will focus on the widely-used and well-documented intumescent flame retardant, Ammonium Polyphosphate (APP), and its synergistic combinations, particularly with Aluminum Hypophosphite (AHP).